1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole
Description
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole (CAS: 1423037-53-9) is a nitrogen-protected indole derivative featuring a tert-butoxycarbonyl (BOC) group at the N1 position and a hydroxythiophenylmethyl substituent at the C3 position. The BOC group enhances stability during synthetic procedures, making the compound a valuable intermediate in pharmaceutical and organic synthesis . Its structural complexity combines the aromatic indole core with a thiophene moiety, which is often associated with enhanced electronic properties and biological activity in heterocyclic chemistry .
Properties
IUPAC Name |
tert-butyl 3-[hydroxy(thiophen-2-yl)methyl]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-18(2,3)22-17(21)19-11-13(12-7-4-5-8-14(12)19)16(20)15-9-6-10-23-15/h4-11,16,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURJSXLXTAJRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and thiophene derivatives.
Protection of Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.
Formation of Hydroxy(thiophen-2-yl)methyl Group: The thiophene ring is functionalized to introduce a hydroxy(thiophen-2-yl)methyl group.
Coupling Reaction: The functionalized thiophene is then coupled with the protected indole under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The indole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., lithium aluminum hydride), and acids (e.g., trifluoroacetic acid) for deprotection.
Scientific Research Applications
Medicinal Chemistry
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole is primarily studied for its potential therapeutic applications. The indole moiety is a well-known scaffold in drug discovery, particularly for its role in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that compounds containing indole structures exhibit anticancer properties. The incorporation of thiophene and hydroxy groups may enhance the bioactivity of this compound. Studies have shown that derivatives of indole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential of 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole to modulate neuroinflammation and oxidative stress is a promising area of research .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.
Building Block for Drug Development
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole can be utilized as a building block in the synthesis of other biologically active compounds. The protection of the hydroxyl group with a BOC (tert-butoxycarbonyl) group facilitates further reactions without compromising the integrity of the indole structure .
Synthesis of Novel Compounds
Researchers are exploring the use of this compound in synthesizing novel indole-based derivatives with enhanced pharmacological properties. The ability to modify the thiophene and hydroxyl substituents opens pathways to create targeted therapies .
Material Science
In material science, 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole is being studied for its potential applications in organic electronics and photonic devices.
Conductive Polymers
The thiophene unit contributes to the electronic properties of polymers, making them suitable for applications in organic photovoltaics and light-emitting diodes (OLEDs). Research is ongoing to evaluate how incorporating this compound into polymer matrices can enhance conductivity and stability under operational conditions .
Nanomaterials Development
The compound's unique structure may also play a role in developing nanomaterials with specific optical and electronic properties. Investigations into its interactions at the nanoscale are essential for advancing applications in sensors and energy storage devices .
Mechanism of Action
The mechanism of action of 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to bind to various biological targets, influencing pathways involved in inflammation, cell signaling, and neurotransmission .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations :
- BOC Protection : The BOC group in the target compound and analogs (e.g., 1-BOC-6-chloroindole) improves solubility and stability, facilitating storage and handling compared to unprotected indoles .
- Thiophene Influence: Thiophene-containing derivatives, such as 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole, exhibit notable anti-HIV activity due to electron-withdrawing effects enhancing interaction with viral targets . The hydroxythiophenylmethyl group in the target compound may offer similar electronic modulation but requires further biological validation.
- Trifluorinated Analogs : Compounds like 3-(2,2,2-trifluoro-1-phenylethyl)-1H-indole demonstrate the role of fluorinated groups in boosting antiviral potency, achieving 98% yield under iodine-catalyzed conditions .
Key Observations :
- Iodine Catalysis : Iodine efficiently promotes electrophilic substitutions in indole synthesis, as seen in high-yield (98%) trifluorinated indole derivatives . This method could be adapted for synthesizing the target compound’s hydroxythiophenylmethyl group.
- BOC Protection : While specific details for the target compound’s synthesis are unavailable, analogous BOC-protected indoles (e.g., 1-BOC-6-chloroindole) are synthesized via standard protection protocols, emphasizing reproducibility and scalability .
Physicochemical and Spectral Properties
- 13C-NMR Shifts :
- The C3 position in thiophene-containing indoles (e.g., 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole) shows characteristic shifts near δ 102–109 ppm, influenced by thiophene’s electron delocalization .
- BOC-protected indoles exhibit distinct carbonyl signals (δ ~150 ppm) and quaternary carbon shifts (δ ~80 ppm) for the tert-butyl group .
- HRMS Data : Thiophene-indole hybrids display accurate mass matches (e.g., m/z 253.0979 for nitro-substituted analogs), validating structural fidelity .
Biological Activity
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole is a compound featuring an indole core substituted with a hydroxy group and a thiophene ring. This structure is significant for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with related compounds.
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole can undergo various chemical reactions, including oxidation, reduction, substitution, and deprotection. The presence of the thiophene ring may influence its pharmacological properties, making it an interesting subject for further research in drug development.
The biological activity of 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole is largely attributed to its interaction with specific molecular targets in biological systems. The indole core is known to modulate various pathways involved in inflammation, cell signaling, and neurotransmission. Such interactions may lead to therapeutic effects in conditions like neurological disorders and inflammatory diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives. While specific data on 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole is limited, related compounds exhibit significant antibacterial activity against various strains. For example, compounds similar to indoles have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
Antiviral Activity
Indole derivatives have also been studied for their antiviral properties. In particular, compounds that share structural characteristics with 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole have demonstrated efficacy against viral enzymes. For instance, indole-based compounds have been shown to inhibit Zika virus protease with IC50 values indicating promising antiviral activity .
Case Studies
Several case studies have explored the biological activities of indole derivatives:
- Dopamine Receptor Agonists : A study identified novel D3 dopamine receptor agonists that may relate to the activity of indole derivatives. These compounds were evaluated for their efficacy using β-arrestin recruitment assays .
- Antiviral Studies : Research on indole carboxamide compounds revealed that specific substitutions enhance antiviral activity against Zika virus protease, indicating the importance of structural modifications in developing effective antiviral agents .
Comparative Analysis
A comparison between 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole and similar compounds reveals distinct differences in biological activity due to variations in substituents:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-BOC-3-[hydroxy(phenyl)methyl]indole | Phenyl group | Moderate antibacterial activity |
| 1-BOC-3-[hydroxy(pyridin-2-yl)methyl]indole | Pyridine ring | Enhanced receptor binding |
| 1-BOC-3-[hydroxy(furan-2-yl)methyl]indole | Furan ring | Unique pharmacological properties |
The presence of the thiophene ring in 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole may confer unique electronic and steric properties that could lead to distinct biological activities compared to its analogs.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole?
The synthesis of structurally related indole derivatives often involves Friedel-Crafts alkylation or nucleophilic substitution. For example, 3-(thiophen-2-ylmethyl)-1H-indole can be synthesized via reaction of 1H-indole with thiophen-2-ylmethanol under acidic conditions, achieving 95% yield after purification via flash chromatography (cyclohexane/EtOAc 8:2) . For BOC-protected analogs, tert-butyloxycarbonyl (BOC) groups are typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid premature deprotection.
Q. How can the molecular structure of this compound be validated?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used in small-molecule crystallography . For intermediates, ¹H/¹³C NMR and HRMS are essential. For example, 3-(thiophen-2-ylmethyl)-1H-indole exhibits characteristic NMR signals: δ 4.35 (s, 2H, CH₂) and aromatic protons between δ 6.90–7.96, with HRMS confirming the molecular ion [M+H]+ at 214.0685 .
Q. What safety protocols are advised for handling this compound?
Indole derivatives may pose irritant or toxic hazards. Use P95/P1 respirators for particulate protection and OV/AG/P99 cartridges for organic vapors. Full protective gear (gloves, lab coats, goggles) is mandatory. Avoid aqueous release due to potential environmental persistence . For waste disposal, segregate halogenated/organic waste and use certified contractors .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during structural refinement?
Discrepancies in displacement parameters or bond lengths may arise from disorder or twinning. In SHELXL, apply restraints (e.g., SIMU, DELU) to model anisotropic displacement. For twinned data, use the TWIN/BASF commands . Cross-validate with spectroscopic mismatched NOE correlations or coupling constants may indicate incorrect conformation.
Q. What strategies optimize the regioselective introduction of the BOC group?
Regioselectivity at the indole N1 position is influenced by steric and electronic factors. Pre-coordination with Lewis acids (e.g., ZnCl₂) can direct Boc₂O to the indole nitrogen. Alternatively, transient protection of competing hydroxyl/thiophen groups (e.g., silylation) improves selectivity. Monitor reaction progress via TLC (hexane/EtOAc) and confirm with ¹³C NMR (BOC carbonyl at ~150–155 ppm) .
Q. How can computational methods predict the pharmacological activity of this compound?
Molecular docking (e.g., AutoDock Vina) against targets like nicotinic acetylcholine receptors or tubulin can highlight binding affinities. For indole derivatives, key interactions include π-π stacking with aromatic residues and hydrogen bonding via the hydroxyl group . Validate predictions with in vitro assays: cytotoxicity (MTT), tubulin polymerization inhibition, or enzyme inhibition (IC₅₀ determination) .
Q. What analytical techniques resolve challenges in purity assessment?
HPLC with UV/Vis detection (254 nm) is standard, but co-eluting impurities may require orthogonal methods. Use LC-MS (ESI+) to detect mass discrepancies. For chiral purity, employ chiral stationary phases (e.g., Chiralpak IA) or compare optical rotation with literature values .
Q. How can reaction yields be improved for large-scale synthesis?
Optimize solvent systems (e.g., THF for solubility vs. EtOAc for easy extraction). Catalytic additives like DMAP (0.1–1 mol%) accelerate BOC protection. For chromatographic purification, prepacked silica columns with gradient elution (e.g., 12% → 100% EtOAc in hexanes) enhance resolution and throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
